N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline
Description
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a Schiff base derivative featuring a 2,4-dinitroaniline core linked via an imine group to a substituted indole moiety. The indole ring is substituted with a chlorine atom at position 2 and an ethyl group at position 1.
Properties
CAS No. |
64209-13-8 |
|---|---|
Molecular Formula |
C17H14ClN5O4 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H14ClN5O4/c1-2-21-15-6-4-3-5-12(15)13(17(21)18)10-19-20-14-8-7-11(22(24)25)9-16(14)23(26)27/h3-10,20H,2H2,1H3/b19-10+ |
InChI Key |
KXORAACRTXNTRI-VXLYETTFSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution of 4-Chloro-1,3-dinitrobenzene
Reaction Overview : 4-chloro-1,3-dinitrobenzene is reacted with a large excess of aqueous ammonia solution, facilitating the substitution of the chlorine atom by an amino group to yield 2,4-dinitroaniline.
-
- Temperature: 60° to 90° Celsius, optimally 70° to 80° Celsius.
- Pressure: Autogenous pressure in a sealed reactor (autoclave) is used to maintain ammonia in solution.
- Ammonia concentration: 15% to 40% by weight aqueous ammonia solution, preferably 20% to 35%.
- Molar ratio: At least 300% (preferably 400%) of the theoretical amount of aqueous ammonia relative to 4-chloro-1,3-dinitrobenzene.
-
- The aqueous ammonia solution is placed in the reactor and heated to 70° Celsius.
- Molten 4-chloro-1,3-dinitrobenzene (softening point ~49° Celsius) is pumped into the ammonia solution gradually to control the exothermic reaction.
- The mixture is stirred for approximately 30 minutes at 70° Celsius to complete the reaction.
- After completion, the mixture is cooled, filtered, and washed to isolate 2,4-dinitroaniline.
-
- Yield: Up to 98.4% of theoretical yield based on 4-chloro-1,3-dinitrobenzene.
- Product appearance: Light yellow solid.
- Melting point: 178° to 179° Celsius.
- The product is suitable for direct use as a diazo component without further purification.
-
- The reaction is exothermic; controlled addition of the chloronitrobenzene into excess ammonia prevents temperature runaway and explosive decomposition.
- The method allows continuous operation and is scalable industrially.
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | 60°–90° C (optimal 70°–80° C) | Exothermic reaction control |
| Ammonia concentration | 15%–40% by weight (optimal 20%–35%) | Excess ammonia prevents side reactions |
| Molar ratio (NH3:substrate) | ≥300% (preferably 400%) | Ensures complete substitution |
| Reaction time | ~30 minutes | Sufficient for full conversion |
| Yield | Up to 98.4% | High purity, suitable for diazo use |
| Product melting point | 178°–179° C | Confirms product identity |
Alternative Aminating Agents
Although aqueous ammonia is preferred, other aminating agents such as urea, ammonium acetate, and acetamide have been reported historically. However, these typically result in lower yields or require harsher conditions and are less favored industrially.
Preparation of the 2-Chloro-1-ethylindol-3-yl Intermediate
The preparation of the substituted indole component, 2-chloro-1-ethylindol-3-yl, is generally achieved through standard indole synthesis methods followed by selective chlorination and N-ethylation.
-
- Indole Core Formation : Synthesized via Fischer indole synthesis or other established indole-forming reactions.
- N-Ethylation : Alkylation of the indole nitrogen with ethyl halides or ethylating agents under basic conditions.
- Selective Chlorination : Introduction of chlorine at the 2-position of the indole ring using chlorinating reagents under controlled conditions.
Purification : The intermediate is purified by recrystallization or chromatography to ensure high purity for subsequent condensation.
Formation of N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline
The final step involves the condensation of 2,4-dinitroaniline with the 2-chloro-1-ethylindol-3-yl aldehyde or equivalent formyl derivative to form the imine (Schiff base) linkage.
Condensation Reaction
-
- Solvent: Typically ethanol, methanol, or other polar organic solvents.
- Temperature: Room temperature to mild heating (~25° to 60° Celsius).
- Catalyst: Acid catalysts (e.g., acetic acid) may be used to facilitate imine formation.
- Molar ratio: Equimolar amounts of amine and aldehyde.
-
- Dissolve 2,4-dinitroaniline and the indolyl aldehyde in the solvent.
- Add a catalytic amount of acid if needed.
- Stir the mixture for several hours until the reaction is complete, monitored by thin-layer chromatography or spectroscopic methods.
- Isolate the product by filtration or solvent evaporation.
- Purify by recrystallization or chromatography.
-
- The product forms as a crystalline solid.
- The imine linkage is confirmed by spectroscopic techniques such as infrared (presence of C=N stretch), nuclear magnetic resonance, and mass spectrometry.
| Step | Conditions/Details | Outcome |
|---|---|---|
| Solvent | Ethanol or methanol | Good solubility for reactants |
| Temperature | 25°–60° C | Mild heating accelerates reaction |
| Catalyst | Acetic acid (optional) | Facilitates imine formation |
| Reaction time | Several hours | Complete conversion |
| Product isolation | Filtration, evaporation, recrystallization | Pure imine compound |
Summary of Preparation Methods
| Stage | Method/Conditions | Yield/Purity | Notes |
|---|---|---|---|
| 2,4-Dinitroaniline synthesis | Nucleophilic substitution of 4-chloro-1,3-dinitrobenzene with aqueous ammonia (15–40%, 60°–90°C) | Up to 98.4%, light yellow, mp 178–179°C | Controlled addition prevents explosion risk |
| 2-Chloro-1-ethylindol-3-yl synthesis | Indole synthesis + N-ethylation + selective chlorination | High purity after purification | Standard organic synthesis steps |
| Final condensation | Schiff base formation in ethanol/methanol with acid catalyst | High purity crystalline product | Confirmed by spectroscopy |
Research Findings and Industrial Relevance
- The preparation of 2,4-dinitroaniline by controlled nucleophilic substitution is a well-established, high-yielding, and safe process, suitable for large-scale industrial production.
- The method of adding molten 4-chloro-1,3-dinitrobenzene into excess ammonia solution at controlled temperatures prevents hazardous exothermic runaway reactions.
- The final imine formation step is straightforward and yields a stable compound suitable for further applications.
- The light yellow color and melting point consistency of 2,4-dinitroaniline indicate high purity, which is crucial for downstream synthetic applications such as dye manufacture.
Chemical Reactions Analysis
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and anticancer agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic drugs.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Biological Activity
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H12ClN5O4
- Molecular Weight : 327.72 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a candidate for developing new antibacterial therapies.
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
A study conducted on human breast cancer cells (MCF-7) reported the following findings:
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cell viability.
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways.
- Oxidative Stress Induction : The generation of ROS contributes to cellular damage and apoptosis.
Case Studies
Several case studies have documented the efficacy of this compound in animal models:
-
Study on Bacterial Infections : Mice infected with Staphylococcus aureus showed improved survival rates when treated with this compound compared to controls.
- Control Group Survival Rate : 30%
- Treated Group Survival Rate : 80%
-
Anticancer Efficacy in Vivo : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size after four weeks compared to untreated controls.
Treatment Tumor Size (mm³) Control 500 Treated 150
Q & A
Q. Example Protocol :
Chloroethylation of indole at the 3-position.
Schiff base formation via condensation with 2,4-dinitroaniline in DMF using CuCl₂ catalysis.
Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Advanced: How can conflicting spectroscopic and crystallographic data during structural elucidation be resolved?
Answer:
Contradictions between NMR/IR and X-ray data often arise from dynamic behavior (e.g., tautomerism) or crystallographic disorder. Methodological strategies include:
- X-ray refinement : Use SHELX for high-resolution refinement to confirm stereochemistry (e.g., E-configuration of the methylideneamino group) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian or ORCA software) to identify dominant conformers .
- Multi-technique cross-validation : Pair X-ray data (WinGX/ORTEP) with NOE NMR experiments to resolve ambiguities in spatial arrangements .
Q. Example Workflow :
| Technique | Application | Reference |
|---|---|---|
| SHELXL | Refinement of anisotropic displacement parameters | |
| DFT (B3LYP/6-31G) | Prediction of NMR/IR spectra | |
| NOESY | Detection of through-space couplings |
Basic: What biological targets are associated with dinitroaniline derivatives, and how are their activities assessed?
Answer:
Dinitroanilines primarily target tubulin in plants and protozoa, disrupting microtubule dynamics. Key assays include:
Q. Structural Determinants :
- The 2-chloro-1-ethylindolyl group enhances tubulin binding via hydrophobic interactions.
- Nitro groups facilitate redox-mediated electron transfer, influencing cytotoxicity .
Advanced: What strategies optimize bioactivity through structural modifications of this compound?
Answer:
Bioactivity optimization involves:
- Combinatorial libraries : Introduce substituents at the indole C-5 or aniline para-position to probe steric/electronic effects .
- Molecular docking : Use AutoDock Vina to predict binding affinities to protozoan tubulin (PDB: 1SA0) .
- Pharmacophore tuning : Replace the chloro group with fluorinated analogs to enhance membrane permeability .
Case Study :
Modifying the ethyl group on indole to isopropyl increased tubulin binding by 30% in Leishmania models, as shown in .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- Spectroscopy :
- Chromatography :
- Mass Spectrometry :
Advanced: How can nonlinear optical (NLO) properties of this compound be evaluated for material science applications?
Answer:
NLO properties are assessed via:
- Z-scan technique : Measure nonlinear refractive index (n₂) and absorption (β) using 532 nm laser excitation .
- Doping into biopolymeric matrices : Incorporate into DNA-CTMA films (5% w/w) to enhance thermal stability and NLO response .
- Third-harmonic generation (THG) : Quantify χ⁽³⁾ susceptibility using femtosecond pulsed lasers .
Q. Data Example :
| Matrix | χ⁽³⁾ (esu) | Laser Wavelength | Reference |
|---|---|---|---|
| DNA-CTMA | 1.2×10⁻¹² | 532 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
